4-Chloro-3,5-difluorophenylacetonitrile
Overview
Description
4-Chloro-3,5-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a 4-chloro-3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-difluorophenylacetonitrile typically involves the reaction of 4-chloro-3,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired acetonitrile derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-difluorophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium cyanide in DMF under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Various substituted acetonitrile derivatives.
Reduction: 2-(4-Chloro-3,5-difluorophenyl)ethylamine.
Oxidation: 2-(4-Chloro-3,5-difluorophenyl)acetic acid.
Scientific Research Applications
4-Chloro-3,5-difluorophenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-difluorophenylacetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylacetonitrile
- 4-Chloro-3,5-difluorobenzyl chloride
- 2-(3,5-Difluorophenyl)acetonitrile
Uniqueness
4-Chloro-3,5-difluorophenylacetonitrile is unique due to the presence of both chloro and difluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(4-chloro-3,5-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-8-6(10)3-5(1-2-12)4-7(8)11/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPOZFDLZLEPNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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